AMG-333
CAS No.: 1416799-28-4
Cat. No.: VC0518416
Molecular Formula: C20H12F5N3O4
Molecular Weight: 453.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416799-28-4 |
---|---|
Molecular Formula | C20H12F5N3O4 |
Molecular Weight | 453.3 g/mol |
IUPAC Name | 6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31) |
Standard InChI Key | QEBYISWYMFIXOZ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |
Canonical SMILES | C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
IUPAC Name | 6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid |
Molecular Formula | C20H12F5N3O4 |
Molecular Weight | 453.3 g/mol |
CAS Number | 1416799-28-4 |
Canonical SMILES | C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F |
AMG-333 emerges from a class of biarylmethanamide TRPM8 antagonists, representing a refined chemical structure designed to overcome limitations in earlier compounds targeting the TRPM8 ion channel .
Physicochemical Properties and Structure
The physical and chemical properties of AMG-333 are crucial for understanding its pharmacokinetic behavior and structural characteristics. The compound contains multiple aromatic rings including pyridine and substituted phenyl groups, connected through a complex arrangement that confers its specific binding properties to the TRPM8 channel.
Structurally, AMG-333 features:
-
A pyridine-3-carboxylic acid moiety
-
A 3-fluoropyridin-2-yl group
-
A 3-fluoro-4-(trifluoromethoxy)phenyl substituent
-
An amide linkage connecting these components
This arrangement creates a molecule with specific spatial characteristics that enable selective interaction with the TRPM8 binding pocket .
Mechanism of Action and Molecular Targeting
TRPM8 Channel Biology
The TRPM8 ion channel serves as the primary target for AMG-333. This channel is notable for being the main receptor responsible for the sensation of cold and plays a significant role in thermosensation and pain pathways . The channel's structure includes a voltage-sensing-like domain (VSLD) and TRP domain helix (TRPD) that form a binding cavity capable of accommodating various ligands .
AMG-333 Binding and Inhibition
AMG-333 acts as a potent and selective blocker of the TRPM8 ion channel. Structurally-resolved data from related TRPM8 antagonists suggest that the binding pocket for AMG-333 likely resides within the cavity formed by the VSLD and TRPD, allowing the compound to effectively inhibit channel function .
The molecular and cellular effects of this inhibition involve preventing calcium influx through the TRPM8 channel, which subsequently reduces cold sensation signaling. This mechanism is particularly relevant for conditions where TRPM8 activation contributes to pathological states, such as in migraine or cold-induced pain .
Pharmacological Profile
In Vitro Activity
AMG-333 demonstrates remarkable potency against human and rat TRPM8 channels with the following activity profile:
Assay | Target | IC50 Value | Source |
---|---|---|---|
Human TRPM8 | TRPM8 | 13 nM | |
Rat TRPM8 | TRPM8 | 20 nM | |
Other TRP Channels (TRPV1/V3/V4/A1) | Various TRP channels | >20 μM |
These values highlight the compound's exceptional selectivity for TRPM8 over other TRP channels, with at least a 1,500-fold selectivity margin .
In Vivo Efficacy
AMG-333 has demonstrated efficacy in several preclinical models:
-
Inhibition of icilin-induced wet-dog shake in rats, a behavioral model that correlates with TRPM8 antagonism
-
Suppression of cold-induced increases in blood pressure in the rat cold-pressor test, indicating potential utility in cold-related autonomic responses
-
Demonstrated in vivo activity at appropriate doses, supporting its advancement to clinical evaluation
This pharmacological profile established AMG-333 as a promising candidate for clinical development, particularly for conditions where TRPM8 activation contributes to symptomatology.
Clinical Development and Trials
Phase I Single-Ascending Dose Study
A Phase I clinical trial (NCT01953341) was conducted to evaluate the safety, tolerability, and pharmacokinetics of AMG-333 in both healthy subjects and individuals with migraine. This study was designed as follows:
Study Attribute | Details |
---|---|
Study Design | Randomized, double-blind, placebo-controlled, ascending single-dose study |
Study Population | Healthy subjects and subjects with migraines |
Cohort Structure | 8 cohorts total: 7 cohorts of healthy subjects and 1 cohort of migraine subjects |
Randomization | 3:1 ratio (AMG-333:placebo) for healthy subjects; crossover design for migraine subjects |
Monitoring Period | 4 days inpatient followed by 10 days outpatient (14 days total observation) |
Data Collection | Headache diaries for both healthy and migraine subjects |
Enrollment | 74 participants |
Study Duration | October 2013 to September 2014 |
Primary Endpoint | Safety and tolerability |
Secondary Endpoints | Pharmacokinetic profile and effect on cold pressor test-induced increase in blood pressure |
This trial aimed to determine whether AMG-333 was safe and well-tolerated in both healthy subjects and those with migraines, while also characterizing its pharmacokinetic profile and its effects on the cold pressor test (CPT)-induced increases in blood pressure .
Phase I Multiple-Ascending Dose Study
A subsequent multiple-ascending dose study was designed to evaluate the safety and tolerability of multiple oral doses of AMG-333 for 14 days in both healthy subjects and migraine subjects. This study followed a similar design structure:
Study Attribute | Details |
---|---|
Study Design | Randomized, double-blind, placebo-controlled, ascending multiple-dose study |
Study Population | Healthy subjects and subjects with migraines |
Cohort Structure | 6 cohorts total: 5 cohorts of healthy subjects and 1 cohort of migraine subjects |
Randomization | 3:1 ratio (AMG-333:placebo) |
Treatment Duration | 14 days |
Monitoring Period | 15 days inpatient followed by outpatient monitoring |
Data Collection | Headache diaries for both healthy and migraine subjects |
Primary Endpoint | Safety and tolerability |
Secondary Endpoints | Pharmacokinetic profile and effect on cold pressor test-induced increase in blood pressure |
This study aimed to provide more comprehensive information on the safety profile of AMG-333 with repeated dosing and its potential efficacy in managing migraine symptoms .
Comparative Analysis with Other TRPM8 Antagonists
AMG-333 represents one of several TRPM8 antagonists that have been developed and advanced to clinical trials. A comparative analysis provides context for understanding its relative standing within this therapeutic class:
Compound | Developer | Potency (IC50) | Selectivity | Clinical Stage Reached | Key Features/Limitations |
---|---|---|---|---|---|
AMG-333 | Amgen | 13 nM (human TRPM8) | High selectivity over other TRP channels | Phase I | Well-tolerated in preclinical studies; reported side effects in clinical trials |
PF-05105679 | Pfizer | Not specified in results | Not specified in results | Phase I | Did not progress beyond Phase I trials; reported side effects |
RGM8-51 | Research compound | 1.06 μM (rat TRPM8) | Not specified in results | Preclinical | Demonstrated antinociceptive properties |
Cannabidivarin (GWP-42006) | GW Pharmaceuticals | Not specified in results | Not specified in results | Phase II | Advanced further in clinical development than other TRPM8 antagonists |
This comparison highlights that while AMG-333 demonstrated superior potency compared to some other TRPM8 antagonists like RGM8-51, clinical development challenges appear to be a class effect rather than compound-specific limitations .
Chemical Synthesis and Production
The synthesis of AMG-333 involves a complex multi-step process that requires specialized knowledge in organic chemistry. While detailed synthetic routes are proprietary, general information suggests that the process includes:
-
Formation of the pyridine ring through appropriate starting materials under controlled conditions
-
Introduction of fluorine atoms at specific positions
-
Formation of the trifluoromethoxy group
-
Coupling reactions to assemble the different molecular fragments
Optimization of this synthetic route was necessary to enable large-scale production of the active pharmaceutical ingredient for clinical trials. The process chemistry team at Amgen developed an optimized route from the preliminary synthesis used during discovery to enable multikilogram synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume